4-Bromo-2-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
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Overview
Description
4-Bromo-2-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 2-methylbenzoate is a complex organic compound with the molecular formula C27H21BrN2O3 and a molecular weight of 501.384 . This compound is notable for its unique structure, which includes a bromine atom, a naphthyl group, and a carbohydrazonoyl moiety. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of 4-Bromo-2-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 2-methylbenzoate involves multiple steps, typically starting with the preparation of the naphthylacetyl hydrazone. This intermediate is then reacted with a brominated phenyl compound under specific conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
4-Bromo-2-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of the carbohydrazonoyl group.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: Researchers use this compound to study its interactions with biological molecules and its potential effects on biological systems.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: The compound is used in the development of new industrial materials and processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 2-methylbenzoate involves its interaction with specific molecular targets. The naphthylacetyl group is known to interact with various enzymes and receptors, potentially leading to changes in cellular processes. The bromine atom and carbohydrazonoyl moiety also contribute to the compound’s overall activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
4-Bromo-2-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 2-methylbenzoate can be compared with other similar compounds, such as:
4-Bromo-2-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate: This compound has a methoxy group instead of a methyl group, which can influence its chemical properties and reactivity.
4-Bromo-2-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate: The ethoxy group in this compound provides different steric and electronic effects compared to the methyl group.
These similar compounds highlight the uniqueness of this compound in terms of its specific functional groups and their influence on its chemical behavior and applications.
Properties
CAS No. |
767310-33-8 |
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Molecular Formula |
C27H21BrN2O3 |
Molecular Weight |
501.4 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 2-methylbenzoate |
InChI |
InChI=1S/C27H21BrN2O3/c1-18-7-2-4-11-23(18)27(32)33-25-14-13-22(28)15-21(25)17-29-30-26(31)16-20-10-6-9-19-8-3-5-12-24(19)20/h2-15,17H,16H2,1H3,(H,30,31)/b29-17+ |
InChI Key |
VSDSSAZNOLGJKL-STBIYBPSSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)CC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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